molecular formula C15H15NO4S B11461201 3-Phenyl-3-[(phenylsulfonyl)amino]propanoic acid

3-Phenyl-3-[(phenylsulfonyl)amino]propanoic acid

Cat. No.: B11461201
M. Wt: 305.4 g/mol
InChI Key: SGSFDZFGKIKSNA-UHFFFAOYSA-N
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Description

3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a benzenesulfonamido group attached to the third carbon of a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID typically involves the reaction of benzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonamido group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

    3-PHENYLPROPANOIC ACID: Lacks the benzenesulfonamido group and has different chemical properties and reactivity.

    BENZENESULFONAMIDE: Contains the sulfonamido group but lacks the phenylpropanoic acid backbone.

    PHENYLACETIC ACID: Similar structure but with a shorter carbon chain

Uniqueness: 3-BENZENESULFONAMIDO-3-PHENYLPROPANOIC ACID is unique due to the presence of both the benzenesulfonamido group and the phenylpropanoic acid backbone, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications that are not possible with similar compounds .

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

3-(benzenesulfonamido)-3-phenylpropanoic acid

InChI

InChI=1S/C15H15NO4S/c17-15(18)11-14(12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)

InChI Key

SGSFDZFGKIKSNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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